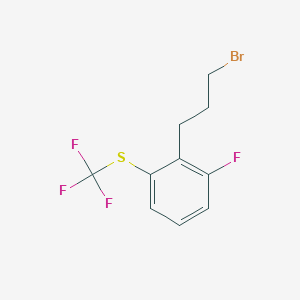
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the molecular formula C11H15BrN2·2HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
The synthesis of 1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride typically involves the reaction of 3-bromobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Base: Common bases include sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the construction of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride can be compared with other pyrrolidine derivatives, such as:
- 1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride
- 1-(3-Fluorobenzyl)pyrrolidin-3-ylamine dihydrochloride
- 1-(3-Methylbenzyl)pyrrolidin-3-ylamine dihydrochloride
These compounds share similar structural features but differ in their substituents on the benzyl group, which can influence their chemical reactivity and biological activity. The presence of the bromine atom in this compound imparts unique properties, such as increased reactivity in substitution reactions.
Propiedades
Fórmula molecular |
C11H17BrCl2N2 |
|---|---|
Peso molecular |
328.07 g/mol |
Nombre IUPAC |
1-[(3-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H |
Clave InChI |
BLLPNFOWOSEOSB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)CC2=CC(=CC=C2)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)

![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)


![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)







